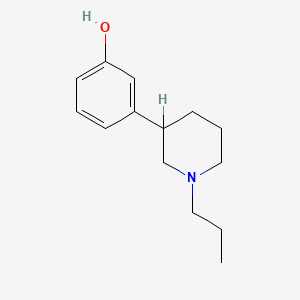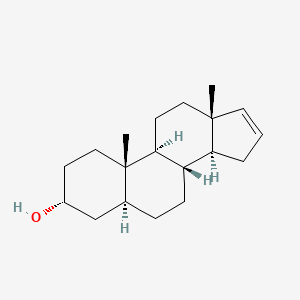
Acronidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acronidine is an organic heterotetracyclic compound that is 3H-furo[2,3-b]pyrano[3,2-f]quinoline carrying a gem-dimethyl group at position 3 as well as two methoxy substituents at positions 5 and 11. It has a role as a plant metabolite. It is a quinoline alkaloid, an organic heterotetracyclic compound and an aromatic ether.
Applications De Recherche Scientifique
Alkaloid Composition and Applications
Acronidine is one of the acridine alkaloids found in the leaves of Acronychia baueri Schott, along with other alkaloids like melicopine, melicopidine, and melicopicine. The structure and degradation properties of acronidine have been established, contributing to the understanding of its chemical characteristics and potential applications in various fields, including pharmacology and chemistry (Lamberton & Price, 1953).
Antineoplastic Properties
Studies on the antineoplastic alkaloid acronycine, closely related to acronidine, reveal its ability to inhibit nucleoside incorporation into the RNA and DNA of cultured cells. This property highlights its potential use in cancer research, particularly in understanding the mechanisms of drug action on nucleic acids and possibly in developing new cancer treatments (Dunn, Gout, & Beer, 1973).
Biochemical Reactivity and Metabolism
The metabolic conjugation of acronidine with glucuronic acid leads to the formation of acyl glucuronide metabolites. These metabolites are known to be reactive electrophiles, undergoing various chemical reactions, including hydrolysis and covalent modification of proteins. This reactivity has implications for understanding drug interactions and potential toxicity or immune responses in biological systems (Bailey & Dickinson, 2003).
Biosynthesis Studies
Radioisotope studies have been conducted to understand the biosynthesis of acronidine. These studies involve incorporating anthranilic acid into acronidine, shedding light on the pathways and mechanisms involved in its natural synthesis, which could be valuable for biotechnological applications (Prager & Skurray, 1968).
Therapeutic Potential and Patents
The acridine core of acronidine has been explored for its potential therapeutic applications, including in the treatment of cancer, Alzheimer's, and infections. This research has led to the development of numerous acridine derivatives with enhanced potency and selectivity, indicating the significant therapeutic potential of compounds related to acronidine (Zhang, Li, Li, Gao, & Jiang, 2014).
Propriétés
Numéro CAS |
518-68-3 |
|---|---|
Nom du produit |
Acronidine |
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
8,17-dimethoxy-5,5-dimethyl-6,13-dioxa-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,7,9,11,14,16-heptaene |
InChI |
InChI=1S/C18H17NO4/c1-18(2)7-5-10-14-12(9-13(20-3)15(10)23-18)19-17-11(6-8-22-17)16(14)21-4/h5-9H,1-4H3 |
Clé InChI |
MUJFBNIGLPDCAE-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C3C(=CC(=C2O1)OC)N=C4C(=C3OC)C=CO4)C |
SMILES canonique |
CC1(C=CC2=C3C(=CC(=C2O1)OC)N=C4C(=C3OC)C=CO4)C |
Autres numéros CAS |
518-68-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Dipropylamino)ethyl]benzene-1,2-diol](/img/structure/B1195049.png)
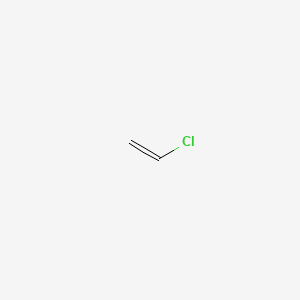
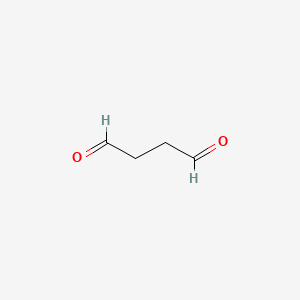

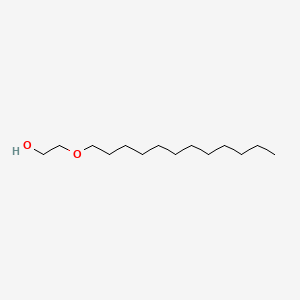


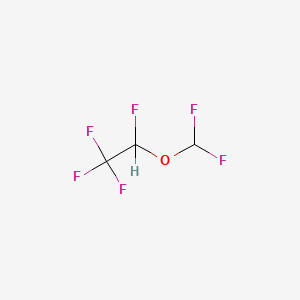
![2-Aminodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B1195064.png)
